![molecular formula C19H20N2O2 B14273779 (1-{2-[Methyl(phenyl)amino]ethyl}-1H-indol-3-yl)acetic acid CAS No. 138769-41-2](/img/structure/B14273779.png)
(1-{2-[Methyl(phenyl)amino]ethyl}-1H-indol-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-{2-[Methyl(phenyl)amino]ethyl}-1H-indol-3-yl)acetic acid is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-{2-[Methyl(phenyl)amino]ethyl}-1H-indol-3-yl)acetic acid typically involves a multi-step process. One common method includes the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1-{2-[Methyl(phenyl)amino]ethyl}-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(1-{2-[Methyl(phenyl)amino]ethyl}-1H-indol-3-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor agonist.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: The compound is used in the development of new materials, such as polymers or dyes, and in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (1-{2-[Methyl(phenyl)amino]ethyl}-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Known for its potential therapeutic applications.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Studied for its anti-inflammatory properties.
Uniqueness
What sets (1-{2-[Methyl(phenyl)amino]ethyl}-1H-indol-3-yl)acetic acid apart from these similar compounds is its unique structure, which allows it to interact with a different set of molecular targets and exhibit distinct biological activities. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
138769-41-2 |
|---|---|
Molekularformel |
C19H20N2O2 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
2-[1-[2-(N-methylanilino)ethyl]indol-3-yl]acetic acid |
InChI |
InChI=1S/C19H20N2O2/c1-20(16-7-3-2-4-8-16)11-12-21-14-15(13-19(22)23)17-9-5-6-10-18(17)21/h2-10,14H,11-13H2,1H3,(H,22,23) |
InChI-Schlüssel |
IEOXNPAGZQCCJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCN1C=C(C2=CC=CC=C21)CC(=O)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Octyl-4-[(4-octylphenoxy)methyl]benzene](/img/structure/B14273707.png)
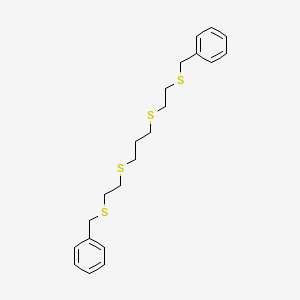
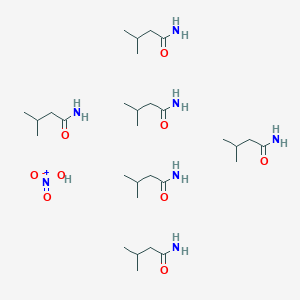
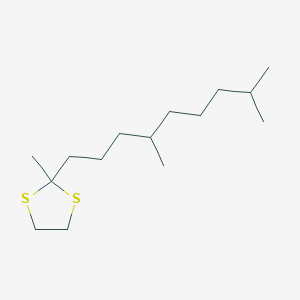
![3,4-dihydro-1H-[1,3]oxazino[4,5-c]acridine](/img/structure/B14273728.png)
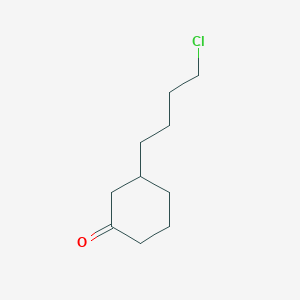
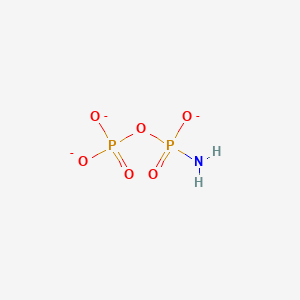
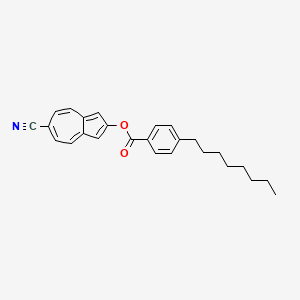

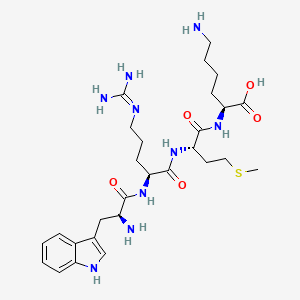

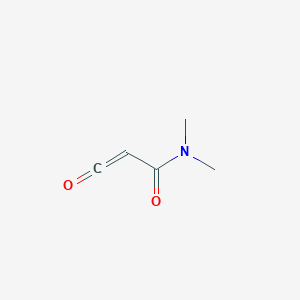
![2,2-Dimethyl-1,7-dioxaspiro[5.5]undec-4-ene](/img/structure/B14273787.png)
